2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
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Overview
Description
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride to form N-benzylphthalimide. This intermediate is then subjected to further reactions involving benzyl bromide and base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
- 2-Benzyl-5-phenyl-1,3,4-oxadiazole
- 2-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C31H20N2O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O5/c34-27(21-11-13-23-25(15-21)30(37)32(28(23)35)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)31(38)33(29(24)36)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI Key |
ILYFWFZBKVETBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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